molecular formula C15H16ClNO2S2 B5184637 4-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide

4-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide

Cat. No.: B5184637
M. Wt: 341.9 g/mol
InChI Key: VGVGXOMUVCZTAF-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and a sulfanyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-[(4-methylphenyl)sulfanyl]ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets, such as proteins or nucleic acids. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to interfere with the synthesis of folic acid in bacteria, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)benzenesulfonamide: Similar structure with a morpholine ring instead of the sulfanyl ethyl group.

    5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide: Contains a methoxy group and a sulfamoylphenyl group.

Uniqueness

4-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide is unique due to the presence of the sulfanyl ethyl group, which can impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from other sulfonamides.

Properties

IUPAC Name

4-chloro-N-[2-(4-methylphenyl)sulfanylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S2/c1-12-2-6-14(7-3-12)20-11-10-17-21(18,19)15-8-4-13(16)5-9-15/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVGXOMUVCZTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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